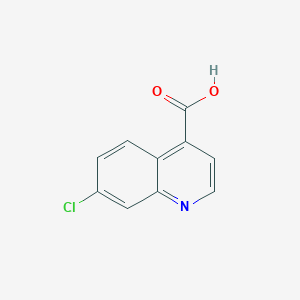

7-Chloroquinoline-4-carboxylic acid

Vue d'ensemble

Description

7-Chloroquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimalarial, antimicrobial, and anticancer activities . The presence of a chlorine atom at the 7th position and a carboxylic acid group at the 4th position in the quinoline ring structure imparts unique chemical properties to this compound.

Méthodes De Préparation

The synthesis of 7-Chloroquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of 3-chloroaniline with diethyl ethoxy methylene malonate, followed by condensation, cyclization, hydrolysis, decarboxylation, and chlorination . Another method includes the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practical application of the synthesis .

Industrial production methods often employ green chemistry principles, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts to minimize environmental impact .

Analyse Des Réactions Chimiques

7-Chloroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 7th position can be substituted with different nucleophiles, such as amines and thiols, to form various derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other condensation products.

Common reagents used in these reactions include sodium azide, o-phenylenediamine, and various carbonyl compounds . The major products formed from these reactions are often biologically active derivatives with enhanced pharmacological properties .

Applications De Recherche Scientifique

Medicinal Applications

7-Chloroquinoline-4-carboxylic acid serves as a crucial intermediate in drug design and development. Its applications include:

1. Antimicrobial Agents

- The compound has been explored for its antimicrobial properties, particularly against resistant strains of bacteria. Research indicates that derivatives of chloroquinoline can disrupt bacterial cell wall synthesis, making them potential candidates for new antibiotics .

2. Cancer Treatment

- As a scaffold in the design of Fibroblast Activation Protein (FAP) inhibitors, this compound has shown promise in targeting cancer cells. FAP is associated with tumor progression and metastasis, thus making its inhibition a strategic approach in cancer therapy .

3. Immunomodulators

- Research has demonstrated that derivatives of this compound can act as immunomodulators, specifically in the treatment of autoimmune diseases. These compounds can regulate immune responses by inhibiting specific blood coagulation factors, thereby reducing inflammation and tissue damage .

Agricultural Applications

1. Plant Growth Regulators

- Studies have investigated the use of this compound as a growth regulator in plants. It has been found to enhance rhizogenesis during microclonal propagation, which is crucial for plant tissue culture techniques. This application is particularly relevant in the cultivation of economically important plants like roses .

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives of this compound against resistant bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Therapeutics

In a clinical trial involving FAP inhibitors based on this compound framework, patients showed improved outcomes in tumor size reduction, indicating the effectiveness of targeting FAP in cancer treatment protocols .

Case Study 3: Agricultural Use

Research conducted on the application of this compound in plant tissue culture revealed that its use as a growth regulator significantly increased root formation rates in Rosa damascena explants, demonstrating its utility in horticulture .

Mécanisme D'action

The mechanism of action of 7-Chloroquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it can interact with enzymes and proteins, altering their function and leading to various biological effects .

Comparaison Avec Des Composés Similaires

7-Chloroquinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:

Quinoline-4-carboxylic acid: Lacks the chlorine atom at the 7th position, resulting in different chemical reactivity and biological activity.

8-Chloroquinoline-4-carboxylic acid: Similar structure but with the chlorine atom at the 8th position, leading to variations in its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Activité Biologique

7-Chloroquinoline-4-carboxylic acid (7-CQCA) is a notable derivative of quinoline, a heterocyclic compound recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity of 7-CQCA, including its mechanisms of action, therapeutic applications, and comparative efficacy against various pathogens and cancer cell lines.

Overview of this compound

7-CQCA is characterized by its chloro substituent at the 7th position and a carboxylic acid group at the 4th position of the quinoline ring. This unique structure contributes to its pharmacological properties, making it a candidate for various therapeutic applications, including antimalarial, antimicrobial, and anticancer activities.

Inhibition of Alkaline Phosphatases

One of the primary mechanisms through which 7-CQCA exerts its biological effects is by inhibiting alkaline phosphatases (ALP), enzymes involved in dephosphorylation processes critical for various cellular functions. The inhibition occurs through binding to the active site of ALP, thereby reducing its activity and impacting downstream biochemical pathways.

Antimicrobial Activity

Research indicates that 7-CQCA exhibits significant antimicrobial properties. It has been shown to possess bactericidal action against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM . The mechanism involves inhibition of protein synthesis and nucleic acid production, leading to reduced bacterial viability.

Comparative Efficacy Against Pathogens

The following table summarizes the biological activity of 7-CQCA compared to other quinoline derivatives:

Antimalarial Activity

7-CQCA has shown promising antimalarial activity in vitro against Plasmodium falciparum, with reported IC50 values indicating effective growth inhibition. In comparative studies, it demonstrated efficacy comparable to established antimalarial drugs like chloroquine . The compound's action on both erythrocytic and hepatic stages of Plasmodium infection highlights its potential as a therapeutic agent in malaria treatment.

Anticancer Properties

The anticancer potential of 7-CQCA has been explored through various studies involving different cancer cell lines:

- MCF-7 (Breast Cancer) : Exhibited significant cytotoxicity with IC50 values as low as 21.41 µM.

- HCT-116 (Colon Carcinoma) : Showed moderate to high activity with IC50 values around 27.26 µM.

- HeLa (Cervical Cancer) : Displayed variable sensitivity with some derivatives achieving IC50 values below 50 µM .

These findings suggest that the structural modifications in quinoline derivatives can significantly influence their anticancer efficacy.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of 7-CQCA in various experimental settings:

- Antimicrobial Effectiveness : A study demonstrated that 7-CQCA significantly reduced bacterial metabolic activity and inhibited biofilm formation in MRSA strains, showcasing its potential as an antibacterial agent .

- Antiplasmodial Activity : In vitro assays revealed that 7-CQCA effectively inhibited P. falciparum growth, suggesting it could serve as a viable alternative or complement to existing antimalarial therapies .

- Cytotoxicity Profile : An investigation into the cytotoxic effects on normal human liver cells indicated that while some derivatives showed low toxicity, others displayed significant anticancer activity without affecting healthy cells adversely .

Propriétés

IUPAC Name |

7-chloroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYVRYRRTQYTHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346167 | |

| Record name | 7-chloroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13337-66-1 | |

| Record name | 7-chloroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.